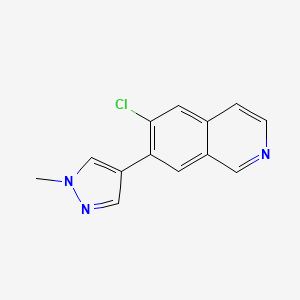![molecular formula C6H7NO3 B13941763 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid CAS No. 61168-43-2](/img/structure/B13941763.png)
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is a highly strained bicyclic compound that consists of two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it an interesting subject for chemical research and applications. The compound is part of the broader class of bicyclo[1.1.0]butanes, which are known for their high strain energy and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclic scaffold followed by functionalization at the bridgehead positions. One common method is the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . This method minimizes isomerization and generally proceeds with high efficiency using an electron-rich Pd(0) catalyst.
Industrial Production Methods
Industrial production of such highly strained compounds is less common due to the complexity and cost associated with their synthesis. advancements in catalytic methods and strain-release chemistry have made it more feasible to produce these compounds on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of reactions, including:
Ring-opening reactions: Due to the high strain energy, the compound readily participates in ring-opening reactions with nucleophiles, radicals, and electrophiles.
Substitution reactions: Functionalization at the bridgehead positions can be achieved through substitution reactions, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Radicals: Radical initiators such as AIBN (azobisisobutyronitrile) can be used to generate radicals for ring-opening reactions.
Electrophiles: Electrophilic reagents like halogens can facilitate substitution reactions at the bridgehead positions.
Major Products
The major products formed from these reactions include cyclobutanes and cyclobutenes, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through strain-release reactions. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug design .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which imparts different reactivity and applications.
Uniqueness
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its functional groups, which allow for further derivatization and application in various fields. Its high strain energy and reactivity make it a versatile compound for synthetic and industrial applications .
Propiedades
Número CAS |
61168-43-2 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
3-carbamoylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3(8)5-1-6(5,2-5)4(9)10/h1-2H2,(H2,7,8)(H,9,10) |
Clave InChI |
SGUUQTIJTYZFLY-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C2)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)



